Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions such as condensation, cyclization, and esterification. Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate include other pyrrole and thiazole derivatives with similar functional groups. These compounds may share some properties but differ in their specific applications and effects. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, characterized by multiple functional groups such as thiazole, pyrrole, and various aromatic rings, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C29H30FN2O6S
- Molecular Weight : Approximately 566.6 g/mol
Structural Features
The compound features:
- A thiazole ring , which is known for its role in various biological activities.
- A pyrrole structure , contributing to its reactivity and interaction with biological targets.
- Multiple functional groups that enhance its solubility and bioavailability.
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which can mitigate oxidative stress in biological systems.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, which could be leveraged for therapeutic interventions in diseases where these enzymes play a critical role.
Antimicrobial Studies
In vitro studies have demonstrated that this compound possesses notable antimicrobial activity. For instance, it was tested against several pathogens using the agar well diffusion method, yielding minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin.
Pathogen | MIC (µg/mL) | Comparison Drug | Comparison MIC (µg/mL) |
---|---|---|---|
Escherichia coli | 32 | Ciprofloxacin | 16 |
Staphylococcus aureus | 16 | Ketoconazole | 8 |
Candida albicans | 64 | Fluconazole | 32 |
Antioxidant Activity
Research indicates that the compound's hydroxyl groups contribute to its ability to scavenge free radicals. This was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a dose-dependent increase in antioxidant activity.
Computational Studies
Density Functional Theory (DFT) calculations have been employed to predict the molecular parameters and electronic properties of this compound. These studies provide insights into the stability and reactivity of the compound, supporting experimental findings regarding its biological activity.
Properties
CAS No. |
618073-33-9 |
---|---|
Molecular Formula |
C31H33FN2O7S |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
ethyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-methoxy-4-pentoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H33FN2O7S/c1-6-8-9-14-41-22-13-12-19(16-23(22)39-5)25-24(26(35)20-11-10-17(3)21(32)15-20)27(36)29(37)34(25)31-33-18(4)28(42-31)30(38)40-7-2/h10-13,15-16,25,35H,6-9,14H2,1-5H3/b26-24+ |
InChI Key |
BZTFAIZBGBDSCJ-SHHOIMCASA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC |
Origin of Product |
United States |
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